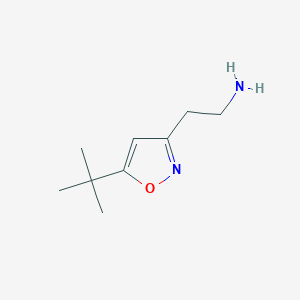

2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-tert-butyl-1,2-oxazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)8-6-7(4-5-10)11-12-8/h6H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXRYJANPLPISM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352530-20-1 | |

| Record name | 2-(5-tert-butyl-1,2-oxazol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Preparation

Regioselective Synthesis of the Isoxazole (B147169) Core

The precise placement of the tert-butyl group at the C5 position of the isoxazole ring is critical and requires highly regioselective synthetic methods. nih.govenamine.netresearchgate.net Several established methodologies can be employed to achieve this outcome.

1,3-Dipolar Cycloaddition Reactions

One of the most powerful and widely used methods for constructing isoxazole rings is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. researchgate.netresearchgate.net This [3+2] cycloaddition approach is highly efficient for creating the five-membered heterocyclic core. nih.govedu.krd

To synthesize the 5-tert-butyl substituted isoxazole, this reaction would typically involve a nitrile oxide and a tert-butyl-substituted alkyne, such as 3,3-dimethyl-1-butyne. The nitrile oxide itself is often generated in situ from an aldoxime precursor using an oxidizing agent or by the dehydrohalogenation of a hydroxyimidoyl chloride. nih.govmdpi.com The regioselectivity of the cycloaddition, which dictates the final position of the substituents, is a key consideration. The reaction between an in situ generated nitrile oxide and a terminal alkyne is a standard route to access 3,5-disubstituted isoxazoles. nih.gov Various catalysts and conditions can be employed to control the reaction and improve yields. nih.gov

Table 1: Reagents and Conditions for 1,3-Dipolar Cycloaddition

| Dipole Precursor | Dipolarophile | Conditions | Product Type |

|---|---|---|---|

| Hydroxyimidoyl Chloride | Terminal Alkyne | Base (e.g., Et3N), Solvent (e.g., DCM) | 3,5-disubstituted isoxazole |

| Aldoxime | Terminal Alkyne | Oxidant (e.g., NaOCl, Chloramine-T) | 3,5-disubstituted isoxazole |

Condensation Reactions with Hydroxylamine (B1172632) Derivatives

Condensation reactions provide a classical and effective route to isoxazoles. This method typically involves the reaction of hydroxylamine (or its hydrochloride salt) with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone. nih.gov For the synthesis of a 5-tert-butylisoxazole, a precursor like 4,4-dimethyl-1-phenylpentane-1,3-dione (B88441) could be reacted with hydroxylamine.

The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the pH. nih.gov Acidic conditions often favor one regioisomer, while neutral or basic conditions can lead to the formation of another. nih.govyoutube.com For instance, the reaction of aryl 1,3-diketoesters with hydroxylamine hydrochloride under acidic conditions primarily yields 3,5-isoxazole esters. nih.gov The initial nucleophilic attack of the hydroxylamine can occur at either carbonyl group, and the subsequent cyclization and dehydration steps determine the final arrangement of substituents on the isoxazole ring.

Alternative Cyclization Pathways for Isoxazole Formation

Beyond the two primary methods, other cyclization pathways have been developed for isoxazole synthesis. These can offer advantages in terms of starting material availability or specific substitution patterns. One such method involves the thermal rearrangement of 2-formyl azirines, which can afford isoxazoles. nih.gov Another approach is the reaction of β-enamino ketoesters with hydroxylamine, which proceeds via a cycloaddition to form regioisomerically substituted isoxazoles. beilstein-journals.org Furthermore, a highly regioselective one-pot method involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with iodine and then hydroxylamine to produce 3,5-disubstituted isoxazoles. nih.gov

Functionalization Strategies of the Ethanamine Moiety

Once the isoxazole core is synthesized, attention turns to the ethanamine side chain. This primary amine is a reactive functional group that can undergo various transformations. libretexts.org To perform selective reactions on other parts of the molecule or to build more complex structures, the amine often requires protection. organic-chemistry.org

Amine Protection and Deprotection Techniques

Protecting the amino group prevents it from participating in undesired side reactions, especially with electrophiles. libretexts.orgorganic-chemistry.org Carbamates are the most common class of protecting groups for amines. masterorganicchemistry.com

Key protecting groups include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is stable under a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk

Benzyl (B1604629) carbamate (B1207046) (Cbz or Z): Installed using benzyl chloroformate (CbzCl). This group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): Applied using Fmoc-Cl. The Fmoc group is notably labile under basic conditions, typically using piperidine, but is stable to acid. masterorganicchemistry.com

The choice of protecting group is strategic, often depending on the stability of other functional groups in the molecule and the planned subsequent reaction steps, allowing for orthogonal protection strategies. organic-chemistry.orgnih.gov

Table 2: Common Amine Protecting Groups and Deprotection Conditions

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

|---|---|---|

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA, HCl) masterorganicchemistry.comfishersci.co.uk |

| Cbz (Benzyl carbamate) | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

Alkylation and Acylation of the Amine

The primary amine of the ethanamine moiety can be readily functionalized through alkylation or acylation to generate a diverse range of derivatives.

Alkylation: This process introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. libretexts.org This is typically achieved by reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base to neutralize the hydrogen halide byproduct. fishersci.co.uk Reductive amination, another powerful method, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent.

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. organicchemistrytutor.commasterorganicchemistry.com The resulting amide is significantly less nucleophilic and basic than the parent amine. libretexts.org Friedel-Crafts acylation, though typically associated with aromatic rings, shares the principle of creating a new carbon-carbon bond via an acyl group, and similar reagents (acyl halides with a Lewis acid) are used in other contexts. organicchemistrytutor.commasterorganicchemistry.comstudymind.co.uk This transformation is fundamental in modifying the electronic and steric properties of the side chain.

Asymmetric Synthesis and Chiral Resolution of Derivatives

The parent molecule, 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine, does not possess a chiral center. However, derivatives of this compound, particularly those with substitution on the ethanamine side-chain (at the α or β position to the amino group), can be chiral. The stereoselective synthesis of such derivatives is crucial as different enantiomers of a molecule often exhibit distinct pharmacological activities. Methodologies to obtain single enantiomers fall into two main categories: direct asymmetric synthesis and resolution of a racemic mixture.

Asymmetric Synthesis: This approach aims to create a specific enantiomer directly. For derivatives of this compound, this could involve several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is formed, the auxiliary is removed.

Catalytic Asymmetric Reactions: Chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can be employed to create the desired stereocenter with high enantioselectivity. For instance, the asymmetric addition of nucleophiles to imines derived from a 3-acetyl-5-(tert-butyl)isoxazole precursor could generate chiral amine derivatives.

Chiral Pool Synthesis: This method utilizes readily available chiral starting materials. For example, a chiral amino acid could be elaborated to construct the desired side chain, which is then attached to the pre-formed isoxazole ring system.

A significant approach for producing related chiral structures involves the use of chiral isoxazolines as key intermediates, which can then be converted to various β-amino acid structural types with excellent selectivity. nih.gov Another advanced method involves the kinetic resolution of racemic intermediates like N-carbalkoxy-3-substituted isoxazolidin-5-ones using organocatalysts, allowing for the separation of enantiomers. wustl.edu

Chiral Resolution: This technique involves the separation of a racemic mixture (a 1:1 mixture of enantiomers) into its individual components. The most common industrial method is the formation of diastereomeric salts. wikipedia.org

Salt Formation: The racemic amine derivative is treated with a chiral acid, known as a resolving agent (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This reaction forms a pair of diastereomeric salts.

Separation: Diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. wikipedia.org One diastereomer typically crystallizes out of the solution while the other remains dissolved.

Liberation: After separation, the pure diastereomeric salt is treated with a base to neutralize the resolving agent, liberating the desired pure enantiomer of the amine.

While effective, resolution has a theoretical maximum yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org

| Strategy | Description | Key Intermediates/Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Catalytic Asymmetric Synthesis | Uses a chiral catalyst to stereoselectively form a new chiral center. | Chiral metal-ligand complexes (e.g., Rh, Ru, Ir), Organocatalysts (e.g., proline derivatives). | High efficiency (low catalyst loading), high potential enantioselectivity. | Catalyst cost and sensitivity, optimization required. |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct a stereoselective reaction. | Evans oxazolidinones, SAMP/RAMP hydrazones. | Reliable and predictable stereochemical outcomes. | Requires additional steps for attachment and removal, stoichiometric use of the auxiliary. |

| Chiral Resolution | Separation of a racemic mixture into pure enantiomers. | Chiral resolving agents (e.g., (+)-Tartaric acid, (-)-Mandelic acid). | Technically straightforward, applicable to many racemic amines. | Maximum 50% yield for the desired enantiomer (without a recycling process), can be labor-intensive. |

Industrial Scalability Considerations for Research Synthesis

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces numerous challenges that must be addressed to ensure the process is safe, cost-effective, and environmentally sustainable. numberanalytics.comrsc.org The typical laboratory synthesis of the isoxazole core often involves a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. rsc.org

Key considerations for scalability include:

Cost and Availability of Raw Materials: The starting materials for the isoxazole ring, such as pivalaldehyde (or a derivative) and a source for the nitrile oxide, as well as the precursor for the ethanamine side chain, must be available in large quantities at a low cost.

Process Safety and Hazard Management: Reactions involving energetic intermediates like nitrile oxides or reagents such as strong bases or organometallics require rigorous safety protocols. The management of reaction exotherms (heat release) is critical on a large scale to prevent runaway reactions.

Reaction Efficiency and Throughput: Industrial processes prioritize high-yielding reactions with short cycle times. This involves optimizing reaction conditions (temperature, concentration, catalyst loading) to maximize product output. The use of continuous flow reactors over traditional batch processing can offer significant advantages in safety and efficiency. researchgate.net

Work-up and Purification: Laboratory purification methods like column chromatography are generally not feasible for large-scale production due to high solvent consumption and cost. Industrial synthesis must rely on more scalable techniques such as crystallization, distillation, or extraction. Developing a process where the final product crystallizes directly from the reaction mixture is often an ideal scenario.

Green Chemistry and Sustainability: Modern chemical manufacturing emphasizes sustainability. This includes choosing less hazardous solvents, minimizing waste streams (atom economy), reducing energy consumption, and avoiding the use of toxic heavy metals (e.g., palladium) where possible. nih.govmdpi.com The use of ultrasound has been explored as a green technique to accelerate reactions in isoxazole synthesis. mdpi.com

Regulatory Compliance: The entire manufacturing process must adhere to strict regulatory standards, such as Good Manufacturing Practices (GMP), which requires extensive documentation, process validation, and quality control of the final product and all intermediates.

| Parameter | Laboratory Scale Synthesis | Industrial Scale Considerations |

|---|---|---|

| Reagents | High-purity, often expensive reagents used in small quantities. | Cost-effective, readily available raw materials are essential. |

| Solvents | Wide variety used (e.g., chlorinated solvents); often used in large excess for purification. | Preference for greener, recyclable solvents (e.g., water, ethanol, toluene); solvent volume is minimized. mdpi.com |

| Purification | Primarily flash column chromatography. | Crystallization, distillation, extraction. Avoidance of chromatography is a primary goal. mdpi.com |

| Safety | Operations performed in a fume hood; small-scale exotherms are easily managed. | Detailed hazard analysis (HAZOP), process controls for temperature and pressure, containment strategies. |

| Process Type | Typically batch processing in round-bottom flasks. | Large-scale batch reactors or continuous flow systems for improved safety and consistency. |

| Waste | Relatively high waste-to-product ratio is common. | Waste streams must be minimized, treated, and disposed of according to environmental regulations. |

Chemical Reactivity and Mechanistic Organic Transformations

Oxidative Processes of the Isoxazole (B147169) Ring and Ethanamine Side Chain

The oxidation of 2-(5-(tert-butyl)isoxazol-3-yl)ethanamine can proceed at either the isoxazole nucleus or the ethanamine side chain, depending on the oxidant and reaction conditions.

The isoxazole ring, while generally stable to mild oxidizing agents, can undergo cleavage under more forceful conditions. The specific oxidative degradation pathway for this compound is not extensively documented, but analogies can be drawn from the broader chemistry of isoxazoles. Strong oxidants can lead to the fragmentation of the ring system.

The primary amine of the ethanamine side chain is susceptible to oxidation. libretexts.org Treatment with oxidizing agents like potassium permanganate (B83412) (KMnO4) can lead to the formation of different products. For instance, primary amines can be oxidized to aldehydes. doubtnut.comvedantu.comdoubtnut.com The oxidation of alkyl side chains attached to aromatic rings, a process known as side-chain oxidation, typically requires a benzylic hydrogen, which is not present in the ethanamine moiety of this compound. libretexts.org However, the amino group itself can be targeted. Oxidation of tertiary amines with reagents like hydrogen peroxide or peroxycarboxylic acids yields amine oxides. libretexts.org

A summary of potential oxidative reactions is presented below:

| Reagent | Substrate Moiety | Potential Product(s) |

| Strong Oxidants (e.g., O3, hot KMnO4) | Isoxazole Ring | Ring-opened fragments (e.g., carboxylic acids, ketones) |

| Mild Oxidants (e.g., KMnO4) | Ethanamine Side Chain | Aldehyde |

| Peroxides (e.g., H2O2) | Ethanamine Side Chain | N-oxide (if derivatized to a tertiary amine) |

Reductive Pathways and Product Derivatization

The reduction of this compound primarily involves the cleavage of the weak N-O bond of the isoxazole ring. This reductive ring-opening is a common and synthetically useful transformation for isoxazoles, often yielding β-enaminones or related structures. mdpi.com Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney Nickel, is a standard method for this transformation. mdpi.com In the case of this compound, this would lead to the formation of a β-enaminone derivative.

The resulting β-enaminone is a versatile intermediate for further derivatization. For example, it can be hydrolyzed to a 1,3-dicarbonyl compound or can participate in cyclization reactions to form other heterocyclic systems. A copper-catalyzed reductive ring-cleavage of isoxazoles has also been reported to yield fluoroalkylated enaminones, highlighting the potential for diverse derivatization. acs.org

The following table summarizes key reductive transformations:

| Reagent/Catalyst | Product Type | Potential Further Derivatization |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | β-Enaminone | Hydrolysis to 1,3-dicarbonyls, cyclization to other heterocycles |

| NADH-dependent reductases | Benzamidine metabolite (in analogous systems) nih.gov | Further metabolic transformations nih.gov |

| SmI2/B(OH)3 | Unsaturated β-hydroxy ketones (for isoxazolines) researchgate.net | Various ketone derivatizations |

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole Ring

The isoxazole ring can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the substituents. The electron-donating nature of the alkyl groups (tert-butyl and ethanamine) would generally activate the ring towards electrophilic attack. However, the positions of substitution are governed by the inherent electronics of the isoxazole nucleus.

Electrophilic Aromatic Substitution (SEAr): The C4 position of the isoxazole ring is the most susceptible to electrophilic attack due to its higher electron density. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at this position. The presence of the bulky tert-butyl group at C5 might sterically hinder attack at C4 to some extent.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution on the isoxazole ring is less common and typically requires the presence of a good leaving group, such as a halogen or a nitro group. For instance, 5-nitroisoxazoles have been shown to undergo SNAr reactions with various nucleophiles. rsc.org In the absence of such activating groups, direct nucleophilic attack on the carbon atoms of the isoxazole ring of this compound is unlikely.

Transition Metal-Catalyzed Coupling Reactions for Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including isoxazoles. researchgate.netrsc.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of derivatives.

Palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, are commonly employed. researchgate.netresearchgate.netignited.inacs.org For these reactions to occur, a halogenated precursor of this compound would be required (e.g., a 4-iodo or 4-bromo derivative). The Suzuki-Miyaura coupling, for example, could be used to introduce aryl or heteroaryl groups at the C4 position. ignited.inacs.org Similarly, the Sonogashira coupling allows for the introduction of alkynyl groups. researchgate.net

Direct C-H activation is an increasingly important strategy for the functionalization of heterocycles. nih.gov Palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position has been reported. nih.gov However, in the case of this compound, the C5 position is already substituted with a tert-butyl group. C-H activation at the C4 position would be a more likely pathway for this specific compound.

Nickel-catalyzed C-N cross-coupling of organoboronic acids and isoxazoles has also been established for the synthesis of (Z)-N-aryl β-enamino esters, which proceeds via N-O bond cleavage. rsc.org

A summary of potential cross-coupling reactions for derivatization is provided below:

| Reaction Type | Catalyst | Required Precursor | Introduced Group |

| Suzuki-Miyaura | Palladium | 4-Haloisoxazole derivative | Aryl, Heteroaryl |

| Stille | Palladium | 4-Haloisoxazole derivative | Aryl, Vinyl, Alkyl |

| Sonogashira | Palladium/Copper | 4-Haloisoxazole derivative | Alkynyl |

| Direct C-H Arylation | Palladium | This compound | Aryl (at C4) |

| C-N Coupling | Nickel | This compound | N-Aryl (with ring opening) |

Thermal and Photochemical Transformations of the Compound

Thermal Transformations: Isoxazoles can undergo thermal rearrangements. The gas-phase thermal isomerization of some aminomethylisoxazoles has been studied. acs.org Pyrolysis of isoxazoles can lead to a variety of products, including ketenimines and nitriles, through complex rearrangement pathways involving vinylnitrene intermediates. acs.org The specific products would depend on the substitution pattern and the pyrolysis conditions.

Photochemical Transformations: The photochemistry of isoxazoles is characterized by the lability of the N-O bond. wikipedia.org Upon UV irradiation, isoxazoles can undergo ring-opening to form an acyl azirine intermediate. nih.govacs.org This intermediate can then rearrange to form an oxazole (B20620) or be trapped by nucleophiles. wikipedia.orgnih.gov This photoisomerization is a well-studied process and represents a key transformation of the isoxazole ring. nih.govacs.org The intrinsic photoreactivity of the isoxazole moiety has led to its exploration as a photo-crosslinker in chemoproteomic studies. biorxiv.orgnih.gov Time-resolved photoelectron spectroscopy studies have shown that the ring-opening of isoxazole upon photoexcitation is an ultrafast process. acs.org

The photochemical transformation can be summarized as follows:

Initiation: UV light (200-330 nm) irradiation. nih.govacs.org

Key Step: Homolysis of the O-N bond. nih.govacs.org

Intermediate: Acyl azirine. nih.govacs.org

Potential Products: Oxazole, ketenimine, or products from intermolecular trapping. nih.gov

Stability and Degradation Pathways Under Various Research Conditions

The stability of this compound is influenced by pH, temperature, and exposure to light, owing to the reactivity of both the isoxazole ring and the ethanamine side chain.

pH Stability:

Acidic Conditions: The ethanamine side chain will be protonated under acidic conditions, forming an ammonium (B1175870) salt. The isoxazole ring is generally stable in acid, but strong acidic conditions, especially at elevated temperatures, can promote hydrolysis or rearrangement.

Basic Conditions: The compound is expected to be relatively stable under mild basic conditions. However, strong bases could potentially deprotonate the carbon atoms of the isoxazole ring, particularly the C4-H, although this is generally difficult. nsf.gov

Thermal Stability: As discussed in the thermal transformations section, high temperatures can induce isomerization and fragmentation of the isoxazole ring. acs.orgacs.org The ethanamine side chain is generally thermally stable.

Photostability: As detailed in the photochemical transformations section, the compound is likely to be unstable upon exposure to UV light, leading to rearrangement and degradation products. wikipedia.orgnih.govacs.org

Degradation Pathways: The primary degradation pathways are expected to be:

Reductive Ring Cleavage: In the presence of reducing agents or certain biological systems. mdpi.comnih.gov

Photochemical Rearrangement: Upon exposure to UV light. nih.govacs.org

Oxidative Degradation: In the presence of strong oxidizing agents.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in understanding the electronic behavior of molecules, predicting their stability, reactivity, and spectroscopic properties.

Molecular Dynamics Simulations for Conformational Analysis

No publications detailing molecular dynamics (MD) simulations for the conformational analysis of 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine were identified. MD simulations would provide insight into the molecule's flexibility, preferred conformations in different environments, and the dynamic behavior of its constituent parts, such as the tert-butyl group and the ethanamine side chain. However, this specific research has not been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The search did not identify any Quantitative Structure-Activity Relationship (QSAR) studies that included this compound in their dataset. Numerous QSAR models have been developed for various classes of isoxazole (B147169) derivatives to predict their biological activities. nih.govmdpi.comresearchgate.netresearchgate.net However, this specific compound was not listed as part of the training or test sets in the located studies, and therefore, no calculated molecular descriptors or predicted activity values are available.

Molecular Docking and Protein-Ligand Interaction Studies

No molecular docking studies featuring this compound as a ligand were found. Molecular docking is widely used to predict the binding orientation and affinity of small molecules to a protein target. pnrjournal.comnih.govresearchgate.net While the larger, structurally related compound N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b] nih.govresearchgate.netbenzothiazol-2-yl]phenyl}urea is a known kinase inhibitor and has likely been the subject of such studies, the specific interactions and binding energy for the simpler this compound fragment are not documented in the available literature. acs.org

Identification of Putative Binding Sites

Currently, there is a lack of published research that specifically identifies the putative binding sites of this compound on biological targets through computational methods. While computational techniques such as molecular docking and binding site prediction algorithms are commonly employed to identify potential binding pockets for small molecules, such analyses for this particular compound have not been reported in the reviewed literature. The identification of putative binding sites would require dedicated in silico studies, which would involve screening the compound against various protein structures to predict favorable interactions.

Elucidation of Molecular Interactions at the Active Site

Detailed elucidation of the molecular interactions of this compound at a specific active site is contingent upon the identification of a biological target and its binding site. As this information is not available, a description of the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, cannot be provided. Molecular dynamics simulations, a powerful tool for studying the dynamic behavior of a ligand within a binding pocket, have not been reported for this compound.

Cheminformatics and Virtual Screening Applications

Information regarding the specific use of this compound in cheminformatics analyses or its inclusion in virtual screening libraries for the discovery of new bioactive compounds is not available in the public scientific literature. Cheminformatics tools are often used to analyze the physicochemical properties, structural features, and potential bioactivities of compounds. Virtual screening campaigns typically involve the use of large chemical libraries to identify potential hits against a biological target. While the structural motif of this compound may be present in larger chemical databases, specific studies highlighting its application in these contexts have not been found.

Advanced Analytical Methodologies for Compound Characterization in Research

Spectroscopic Techniques for Structural Elucidation of Research Samples

Spectroscopy is indispensable for probing the molecular structure of a sample. By interacting with molecules using various frequencies of electromagnetic radiation, these techniques allow researchers to map out the connectivity of atoms and identify key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, revealing the precise arrangement and connectivity within a molecule.

For 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine, both ¹H and ¹³C NMR are crucial. The ¹H NMR spectrum provides information on the number and type of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton.

¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The characteristic singlet of the tert-butyl group's nine equivalent protons would appear far upfield. The lone proton on the isoxazole (B147169) ring would present as a sharp singlet, and the two methylene (B1212753) groups of the ethanamine side chain would appear as a pair of triplets due to spin-spin coupling with each other. The amine protons typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Analysis: The carbon spectrum complements the proton data. The isoxazole ring carbons (C3, C4, and C5) exhibit characteristic chemical shifts, with the carbons adjacent to the heteroatoms (C3 and C5) appearing significantly downfield. rsc.org The tert-butyl group will show two distinct signals for its quaternary and primary carbons. The two methylene carbons of the ethylamine (B1201723) chain will be found in the aliphatic region of the spectrum. Data from the closely related compound, 3-Amino-5-tert-butylisoxazole, can provide a strong basis for predicting the shifts of the isoxazole ring carbons. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ Predicted data based on analysis of similar structures. rsc.orgcarlroth.com | Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | | :--- | :--- | :--- | | Multiplicity | δ (ppm) | δ (ppm) | | C(CH ₃)₃ | s | ~1.3 | ~28.5 | | C (CH₃)₃ | - | - | ~32.0 | | Isoxazole CH | s | ~6.1 | ~98.0 | | Ring-CH ₂- | t | ~3.0 | ~29.0 | | -CH₂-NH ₂ | t | ~3.2 | ~41.0 | | -NH ₂ | br s | variable | - | | Isoxazole C 3 | - | - | ~162.0 | | Isoxazole C 5 | - | - | ~175.0 |

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound, confirm its elemental composition via high-resolution mass spectrometry (HRMS), and gain structural information from its fragmentation patterns.

For this compound (Molecular Formula: C₉H₁₆N₂O), the molecular weight is 168.24 g/mol . In electrospray ionization (ESI), a common soft ionization technique, the compound is expected to be detected as the protonated molecule, [M+H]⁺, at m/z 169.2.

Under higher-energy conditions, such as electron ionization (EI), the molecule fragments in a predictable manner. The most characteristic fragmentation pathway for primary amines involves alpha-cleavage—the breaking of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, the dominant fragmentation is expected to be the cleavage of the Cα-Cβ bond of the ethanamine side chain, leading to the formation of a highly stable, resonance-stabilized isoxazolylmethyl cation. docbrown.infodocbrown.info Other potential fragmentations include the loss of a methyl radical from the tert-butyl group.

Table 2: Predicted Mass Spectrometry Fragmentation Data (EI) for this compound Predicted data based on common fragmentation pathways for alkyl-heterocyclic amines. docbrown.infomiamioh.edu

| m/z (Predicted) | Proposed Fragment | Notes |

|---|---|---|

| 168 | [C₉H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 153 | [M - CH₃]⁺ | Loss of a methyl radical |

| 138 | [C₈H₁₂NO]⁺ | Base Peak. Result of Cα-Cβ cleavage. |

| 112 | [M - C₄H₈]⁺ | Loss of isobutylene (B52900) from tert-butyl group |

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands confirming its structure. The primary amine group is readily identified by a pair of medium-intensity peaks in the 3300-3400 cm⁻¹ region (N-H asymmetric and symmetric stretching) and a bending vibration around 1600 cm⁻¹. The presence of the alkyl portions (tert-butyl and ethyl) would be confirmed by C-H stretching bands just below 3000 cm⁻¹. The isoxazole ring would contribute to a complex fingerprint region, including C=N and C=C stretching vibrations. researchgate.net

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems. The isoxazole ring acts as a chromophore. The compound is expected to exhibit absorption maxima (λmax) in the UV region, likely between 220-280 nm, corresponding to π→π* electronic transitions within the heterocyclic ring system. nih.gov This property is particularly useful for quantitative analysis using techniques like HPLC.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (primary amine) | 3400 - 3300 | Medium (two bands) |

| C-H Stretch (sp³ alkyl) | 2960 - 2850 | Strong |

| N-H Bend (scissoring) | 1650 - 1580 | Medium |

| C=N / C=C Stretch (isoxazole) | 1650 - 1450 | Medium-Weak |

Chromatographic Methods for Purity and Reaction Mixture Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. These methods are essential for determining the purity of a research sample and for analyzing the complex mixtures generated during a chemical synthesis. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is routinely used to assess the purity of final products and to monitor the progress of a chemical reaction, allowing for the optimization of parameters such as temperature, reaction time, and catalyst loading.

A reversed-phase HPLC (RP-HPLC) method would be suitable for analyzing this compound. Due to the basic nature of the amine group, an acidic modifier is typically added to the mobile phase to ensure sharp, symmetrical peaks. By injecting aliquots of a reaction mixture at various time points, the consumption of starting materials and the formation of the product can be tracked by monitoring the respective peak areas. The yield can be quantified by calibrating with a pure standard of the product or by using an internal standard.

Table 4: Representative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is ideal for the analysis of volatile and thermally stable compounds.

While the target compound, a primary amine, may exhibit poor chromatographic behavior (e.g., peak tailing) on standard GC columns due to its polarity, GC-MS is an excellent tool for identifying volatile byproducts, unreacted starting materials, or impurities from its synthesis. labrulez.com For direct analysis of the amine, derivatization is often employed to convert it into a less polar and more volatile derivative, such as a carbamate (B1207046) or silylated amine, which improves chromatographic performance. researchgate.neth-brs.de The coupled mass spectrometer provides definitive identification of the separated components based on their unique fragmentation patterns.

Table 5: Typical GC-MS Parameters for Volatile Byproduct Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min hold), then ramp at 15 °C/min to 280 °C (5 min hold) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line | 280 °C |

| Scan Range | 40 - 500 m/z |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-Amino-5-tert-butylisoxazole |

| Acetonitrile |

| Formic Acid |

| Water |

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound has been deposited in crystallographic databases, nor has it been published in peer-reviewed literature. Therefore, information regarding its crystal system, space group, unit cell dimensions, and other crystallographic parameters is not available. The determination of its precise three-dimensional solid-state structure through X-ray crystallography has not been reported.

Microscopic Techniques for Cellular Interaction Visualization

There are no published studies detailing the use of microscopic techniques to visualize the cellular interactions of this compound. Research employing methods such as fluorescence microscopy, confocal microscopy, or other advanced imaging techniques to determine the subcellular localization or interaction of this specific compound with cellular components has not been documented in the scientific literature.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets

While derivatives of the 2-(5-(tert-butyl)isoxazol-3-yl)ethanamine scaffold are well-documented as potent inhibitors of FMS-like tyrosine kinase-3 (FLT3) for acute myeloid leukemia (AML), the inherent versatility of the isoxazole (B147169) ring suggests a broader therapeutic potential. nih.govnih.govnih.gov Isoxazole-containing compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. rsc.orgrsc.org Future research will likely focus on screening libraries of analogues derived from this core structure against a diverse panel of biological targets to uncover new therapeutic opportunities.

One promising area is the inhibition of other protein kinases implicated in cancer and inflammatory diseases, given the scaffold's success as a kinase inhibitor. nih.gov Furthermore, targets such as Heat shock protein 90 (Hsp90), for which other isoxazole-based inhibitors have been developed, represent a viable avenue for exploration. researchgate.net Systematic screening and target deconvolution studies will be essential to identify and validate these novel interactions.

| Potential Target Class | Rationale for Exploration | Example(s) |

| Protein Kinases | Proven efficacy of the scaffold in potent FLT3 inhibitors. | Casein Kinase 1 (CK1), other tyrosine kinases. nih.gov |

| Molecular Chaperones | Other isoxazole derivatives show inhibitory activity. | Heat shock protein 90 (Hsp90). researchgate.net |

| Receptors | Broad bioactivity of isoxazoles suggests potential for receptor modulation. | Retinoic Acid Receptors. nih.gov |

| Enzymes (Non-kinase) | Diverse chemical properties allow for interaction with various active sites. | Dihydrofolate Reductase, Cyclooxygenase (COX). |

Development of Advanced Synthetic Routes for Complex Analogues

The synthesis of isoxazole derivatives has evolved significantly, moving towards more efficient and versatile methods. organic-chemistry.org To build upon the this compound core, advanced synthetic strategies are necessary to generate complex analogues with diverse functional groups and stereochemistry. Methodologies such as multi-component reactions (MCRs), transition metal-catalyzed cycloadditions, and regioselective functionalization techniques are at the forefront of this effort. rsc.orgrsc.org These approaches allow for the rapid assembly of complex molecular architectures from simple precursors, facilitating the creation of extensive chemical libraries for biological screening. mdpi.com Future work will focus on adapting these modern synthetic routes to allow for precise control over the substitution patterns on and around the isoxazole ring, enabling the systematic exploration of structure-activity relationships (SAR).

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for scaffolds like this compound. ijettjournal.orgjsr.org These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicities of novel analogues before they are synthesized. mednexus.orgnih.gov

Generative AI models can design new molecules de novo with optimized properties based on the core isoxazole scaffold. nih.gov ML algorithms, such as graph neural networks, can learn from existing data on isoxazole-based compounds to predict their affinity for various biological targets, thereby accelerating the identification of promising lead candidates. astrazeneca.com This synergy between computational modeling and chemical synthesis will streamline the design-make-test-analyze cycle, reducing the time and cost associated with developing new therapeutic agents. mednexus.org

Applications in Chemical Biology Probes and Tools

The potent and selective nature of inhibitors derived from the this compound scaffold makes it an excellent candidate for development into chemical biology probes. nih.gov These probes are indispensable tools for elucidating the mode of action of bioactive molecules and identifying their cellular targets. mdpi.com

By appending a reporter tag (e.g., a fluorophore) or a reactive group (e.g., an alkyne or diazirine for click chemistry) to the core structure, researchers can create probes for use in cellular imaging, target engagement studies, and chemoproteomic profiling. mdpi.com The ethanamine moiety provides a convenient handle for such modifications. These chemical tools can be used to visualize the subcellular localization of the compound, confirm binding to its intended target in a complex biological system, and identify potential off-targets, providing invaluable insights into its biological function. mdpi.com

Design of Next-Generation Scaffolds with Improved Biological Efficacy

Structure-based drug design will be pivotal in evolving the this compound framework into next-generation therapeutic agents. By analyzing the co-crystal structures of existing derivatives bound to their protein targets (such as FLT3), researchers can make rational modifications to the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties. nih.gov This process led to the development of Quizartinib (AC220), a highly potent inhibitor derived from an earlier lead compound, by modifying the scaffold to improve solubility and efficacy. nih.govdocumentsdelivered.com

Future design strategies may involve scaffold hopping to replace the isoxazole core with other bioisosteric heterocycles or extending the molecule to engage with previously unoccupied pockets in the target's binding site. nih.gov The goal is to create new chemical entities with superior potency, improved resistance profiles, and enhanced drug-like properties.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the growing emphasis on environmental responsibility, the adoption of green chemistry principles in the synthesis of isoxazole derivatives is a critical future direction. mdpi.com Traditional synthetic methods often rely on harsh conditions and hazardous organic solvents. mdpi.com Modern, sustainable approaches aim to mitigate this environmental impact.

Emerging research focuses on the use of aqueous media, ultrasound irradiation, and microwave-assisted synthesis to accelerate reactions, improve yields, and reduce energy consumption. nih.govmdpi.comnih.gov The development of metal-free or reusable catalytic systems further enhances the sustainability of these processes. rsc.org Applying these green methodologies to the synthesis of this compound and its complex analogues will not only reduce the environmental footprint of research and manufacturing but also align with the principles of modern, efficient chemical synthesis. mdpi.comnih.gov

| Green Chemistry Approach | Benefit(s) | Reference(s) |

| Ultrasound Irradiation | Enhanced reaction rates, reduced energy use, improved yields. | mdpi.com |

| Aqueous Media | Eliminates the need for volatile organic solvents, environmentally benign. | nih.gov |

| Microwave-Assisted Synthesis | Shorter reaction times, often higher yields. | rsc.org |

| Metal-Free Catalysis | Avoids contamination with toxic heavy metals, simplifies purification. | rsc.org |

| Multi-component Reactions | High atom economy, reduces waste by incorporating most starting materials into the final product. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-(tert-Butyl)isoxazol-3-yl)ethanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via carbamate intermediates, with reaction optimization critical to minimizing impurities like symmetrical urea derivatives. For example, using THF as a solvent at 60°C for 18 hours with triethylamine as a base yields 83% purity, while dichloromethane at 20°C for 7 hours achieves similar results . Adjusting equivalents of reagents (e.g., 3-amino-5-tert-butylisoxazole) and employing DMAP as a catalyst can suppress side reactions. Data from multiple runs (e.g., Runs 1-22) highlight the importance of solvent selection and workup procedures in impurity control .

Q. How is this compound characterized analytically, and what techniques resolve structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are primary tools. For instance, -NMR (400 MHz, CDCl) reveals key peaks: δ 6.58 (s, 1H, isoxazole ring), 1.32 (s, 9H, tert-butyl group), and 3.50–3.46 (m, 2H, ethanamine chain) . Mass spectrometry (e.g., ESI-MS) confirms molecular weight, while HPLC with UV detection monitors purity (>95%) .

Q. What strategies mitigate impurities like symmetrical urea during synthesis?

- Methodological Answer : Symmetrical urea formation arises from excess carbamate intermediates. Strategies include:

- Stoichiometric control : Limiting equivalents of phenyl carbamate derivatives (e.g., 1.0–1.2 eq.) .

- Acidic workup : Partitioning with 3N HCl removes unreacted amines .

- Catalyst use : DMAP (4-dimethylaminopyridine) accelerates coupling, reducing reaction time and side products .

Advanced Research Questions

Q. How does this compound function as a precursor in EPAC inhibitor design, and what assays validate its activity?

- Methodological Answer : The compound is a key intermediate for EPAC inhibitors like ESI-09, which blocks cAMP-mediated guanine nucleotide exchange. Activity is validated via:

- Competitive binding assays : Displacement of 8-NBD-cAMP from EPAC2 .

- GEF (guanine nucleotide exchange factor) inhibition : Measuring reduced Rap1/Rap2 activation in HEK293T cells .

- Specificity screening : Cross-testing against PKA and PKG to exclude off-target effects .

Q. What structure-activity relationship (SAR) insights guide modifications to enhance EPAC inhibition?

- Methodological Answer : SAR studies reveal:

- Isoxazole substituents : The tert-butyl group enhances hydrophobic interactions with EPAC2’s binding pocket .

- Ethanamine chain : Methylation (e.g., N-methyl derivatives) improves metabolic stability but reduces solubility .

- Hydrazone linker : Substitution with electron-withdrawing groups (e.g., 3-chlorophenyl) increases binding affinity .

Q. How do researchers address contradictory data in pharmacological studies, such as variable IC values across assays?

- Methodological Answer : Discrepancies arise from assay conditions (e.g., cAMP concentration, cell type). To resolve:

- Standardize protocols : Use uniform cAMP levels (e.g., 10 µM) and EPAC-overexpressing cell lines .

- Dose-response curves : Generate data across 3–5 replicates to calculate mean IC with error margins .

- Therapeutic window analysis : Compare inhibitory potency (EPAC1 vs. EPAC2) and cytotoxicity (e.g., CC in MTT assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.